molecular formula C13H11N5O3S B5917052 5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5917052
M. Wt: 317.33 g/mol
InChI Key: OXJBOTCXFUIYSI-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a benzothiazole moiety linked to a pyrimidinetrione structure

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of a benzothiazole ring with a pyrimidinetrione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-6(9-10(19)15-12(21)16-11(9)20)17-18-13-14-7-4-2-3-5-8(7)22-13/h2-5,9H,1H3,(H,14,18)(H2,15,16,19,20,21)/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJBOTCXFUIYSI-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC2=CC=CC=C2S1)/C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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